molecular formula C5H10O B1217178 Oxirane, trimethyl- CAS No. 5076-19-7

Oxirane, trimethyl-

Cat. No. B1217178
CAS RN: 5076-19-7
M. Wt: 86.13 g/mol
InChI Key: QPBYBLZYMNWGMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxirane, trimethyl-, involves several methods, including the reaction with trimethylsilyl trifluoromethanesulfonate which promotes the ring-opening reactions of oxirane derivatives, leading to the production of allylic alcohol trimethylsilyl ethers and other compounds depending on the substrate's structure (Murata, Suzuki, & Noyori, 1982).

Molecular Structure Analysis

The molecular structure of oxirane, trimethyl-, and its derivatives plays a crucial role in determining their chemical reactivity and properties. For instance, the reaction of oxirane with trimethylsilyl isoselenocyanate yields 2-trimethylsiloxyalkyl selenocyanates, showcasing the influence of molecular structure on the reaction outcomes and regioselectivity (Sukata, 1990).

Chemical Reactions and Properties

Oxirane, trimethyl-, undergoes various chemical reactions, highlighting its versatility. For example, its reaction with β-(trimethylsilyl)alkyl phenyl sulfones followed by treatment with sodium hydride affords O-trimethylsilyl homoallylic alcohols, primarily (Z) isomers, indicating the stereocontrolled synthesis capability of oxirane derivatives (Kabat & Wicha, 1991).

Physical Properties Analysis

The physical properties of oxirane, trimethyl-, and its derivatives are significant for their applications in material science and engineering. For example, the synthesis of novel functional styrene monomers having trimethylsilyl and hydroxyalkyl groups by the reaction between vinylbenzyllithium derivatives and oxiranes led to products with specific reactivity and properties suitable for polymerization reactions (Nagasaki, Takahashi, & Tsuruta, 1990).

Chemical Properties Analysis

The chemical properties of oxirane, trimethyl-, such as reactivity with various nucleophiles and the ability to undergo ring-opening polymerization, make it a valuable compound in synthetic chemistry. For instance, Lewis acid-mediated reactions of oxirane with nucleophiles proceed with regioselective oxirane ring opening, leading to the synthesis of functional-group-substituted vinylsilanes (Safa, Behmagham, & Ghorbanpour, 2011).

Scientific Research Applications

Ring Opening Reactions

Oxirane derivatives undergo ring-opening reactions promoted by trimethylsilyl trifluoromethanesulfonate. The reaction course varies with the substrates' structures and substitution patterns, leading to various derivatives like allylic alcohol trimethylsilyl ethers and ketones. This transformation showcases oxirane's reactivity and adaptability in organic synthesis (Murata et al., 1982).

Reaction with Trimethylsilyl Isoselenocyanate

Oxiranes react with trimethylsilyl isoselenocyanate to yield 2-trimethylsiloxyalkyl selenocyanates and 3-trimethylsiloxypropyl selenocyanate. This reaction opens up pathways for synthesizing selenocyanate derivatives with potential applications in various chemical processes (Sukata, 1990).

Epoxidation in Polymer and Resin Synthesis

Oxirane compounds, due to their epoxy nature, are used in synthesizing biolubricants, plasticizers, and bio-based polymers. The characterisation of epoxidised trimethylolpropane trioleate, a derivative of oxirane, has been explored for these applications, demonstrating oxirane's utility in advanced material science (Yee, 2019).

Catalysis in Organic Synthesis

Trimethylgallium catalyzes the reaction of oxiranes with 1-lithio-1-alkynes, forming β-hydroxy acetylenic compounds. This indicates the potential of oxiranes in catalysis, contributing to the development of regioselective and efficient synthesis methods (Fukuda et al., 1991).

Pharmaceutical Research

Oxiracetam, an oxirane derivative, has shown potential in pre-treating social recognition deficits in rats. This finding suggests possible applications of oxirane derivatives in neurological and cognitive research (Hliňák & Krejci, 2005).

Synthesis of Homoallylic Alcohols

The reaction of β-trimethylsilylalkyl sulfones with oxirane derivatives, followed by sodium hydride treatment, yields O-trimethylsilyl homoallylic alcohols. This process contributes to the field of stereocontrolled synthesis, important in pharmaceutical and agrochemical industries (Kabat & Wicha, 1991).

Inorganic Chemistry

Studies on trimethylphosphine-mediated reductive dimerization of ketones involving oxirane routes provide insights into inorganic and organometallic chemistry. These studies help understand the mechanisms of complex chemical reactions (Ferao, 2018).

Polymerization and Material Science

Oxiranes, like glycidyl phenyl ether and styrene oxide, are used in enzymatic ring-opening polymerization with dicarboxylic anhydrides to produce polyesters and polyethers. This application is crucial in developing new materials and polymers (Soeda et al., 2002).

Mechanism of Action

Target of Action

2,2,3-Trimethyloxirane, also known as 2,3-Epoxy-2-methylbutane or Oxirane, trimethyl-, is primarily involved in reactions with organic compounds, particularly alcohols . It is used as a reagent to selectively reduce secondary and tertiary alcohols .

Mode of Action

The interaction of 2,2,3-Trimethyloxirane with its targets involves the opening of the oxirane ring, a three-membered cyclic ether . This process can be catalyzed by both acids and bases . In the presence of a base, the nucleophile attacks the less substituted carbon atom of the oxirane ring, while in an acid-catalyzed reaction, the nucleophile attacks the more substituted carbon atom .

Biochemical Pathways

The primary biochemical pathway affected by 2,2,3-Trimethyloxirane is the reduction of the oxirane ring to form alcohols . This process involves the cleavage of the C–C bond in the oxirane ring, followed by intramolecular hydrogen atom transfer .

Result of Action

The primary result of the action of 2,2,3-Trimethyloxirane is the formation of secondary and tertiary alcohols . This occurs through the selective reduction of the oxirane ring, leading to the formation of these alcohols .

Action Environment

The action of 2,2,3-Trimethyloxirane is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the presence of a base or acid catalyst can direct the site of nucleophilic attack on the oxirane ring . Additionally, the compound’s physical form is a liquid, and it has a flash point of -20 degrees Celsius , indicating that it is highly flammable and its handling and storage require appropriate safety measures .

properties

IUPAC Name

2,2,3-trimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-5(2,3)6-4/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBYBLZYMNWGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863488
Record name 2,2,3-Trimethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5076-19-7
Record name Trimethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5076-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Isoamylene oxide
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Record name 2,2,3-Trimethyloxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary thermal decomposition pathways of 2,3-Epoxy-2-methylbutane in the gas phase?

A: [] When heated in the gas phase, 2,3-Epoxy-2-methylbutane primarily undergoes isomerization reactions. The major products formed are 2,2-dimethylpropanal, 3-methylbutan-2-one, ethyl isopropenyl ether, 2-methylbut-3-en-2-ol, and 3-methylbut-3-en-2-ol. These isomerization reactions are first-order, homogeneous, and don't involve radical mechanisms.

Q2: How does the reactivity of 2,3-Epoxy-2-methylbutane with bases compare to other epoxides?

A: [, ] 2,3-Epoxy-2-methylbutane, a trialkyl-substituted epoxide, exhibits distinct reactivity with bases. While some epoxides yield allylic hydroperoxides upon base treatment, this compound primarily undergoes cleavage reactions. These reactions lead to the formation of acetone, acetaldehyde, and a small amount of 2,3-epoxy-2-methylbutane. This behavior highlights the influence of substituents on the reactivity of epoxides. ,

Q3: What is the significance of the reaction between 2,3-Epoxy-2-methylbutane and 2-chloroethylphosphonic acid?

A: [, ] This reaction provides insights into how alkylphosphonic acids, like the plant growth regulator ethephon (2-chloroethylphosphonic acid), interact with trialkyl-substituted epoxides. Studies indicate a three-step mechanism: initial nucleophilic attack on the more substituted epoxide carbon by the phosphonic acid anion, followed by dioxaphospholane formation, and finally, hydrolysis to yield a regioisomeric adduct. Understanding this reaction can guide the development of new materials with controlled release of ethephon for applications in agriculture. ,

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